molecular formula C13H8IN3O2 B6350849 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1426142-92-8

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B6350849
CAS No.: 1426142-92-8
M. Wt: 365.13 g/mol
InChI Key: JSNVBVSNIWHXTD-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyrimidine, which is a type of heterocyclic aromatic organic compound . The structure also includes a 1,3-benzodioxol-5-yl group, which is a common motif in many bioactive compounds .


Molecular Structure Analysis

The compound likely has a complex structure with multiple ring systems. The imidazo[1,2-a]pyrimidine core is a fused two-ring system, and the 1,3-benzodioxol-5-yl group is another fused two-ring system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could potentially be replaced via nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Routes : Various synthetic approaches have been developed for imidazo[1,2-a]pyrimidine derivatives and related heterocycles, emphasizing the versatility of these compounds in chemical synthesis. For instance, the reaction of sodium salts of hydroxypropenones with different heterocyclic amines has been employed to synthesize thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the adaptability of these methodologies in creating complex structures (Mohamed et al., 2011).

  • Regioselective Synthesis : Research into the regioselective synthesis of fused heterocycles, including pyrimido[1,2-a]benzimidazole and pyrazolo[1,5-a]pyrimidine derivatives, has been conducted, demonstrating the importance of precise chemical manipulation in accessing targeted molecular frameworks. This work includes theoretical studies using Density Functional Theory (DFT) to guide the synthetic process (Salem et al., 2015).

Potential Applications in Medicinal Chemistry

  • Antimicrobial and Anticancer Properties : Compounds derived from imidazo[1,2-a]pyrimidine scaffolds have been evaluated for their antimicrobial and anticancer activities. Novel heterocyclic systems incorporating pyrimidine nuclei have shown variable inhibitory effects against tested microorganisms, highlighting their potential as therapeutic agents (El-Gohary et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and developing methods for its synthesis .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVBVSNIWHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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